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3-((3-Aminopyridin-4-yl)oxy)propan-1-ol
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Overview
Description
3-((3-Aminopyridin-4-yl)oxy)propan-1-ol: is a chemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.19 g/mol . This compound is characterized by the presence of an aminopyridine group linked to a propanol chain through an ether linkage. It is primarily used in research and development within the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((3-Aminopyridin-4-yl)oxy)propan-1-ol typically involves the reaction of 3-aminopyridine with 3-chloropropanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amino group of 3-aminopyridine attacks the carbon atom of the chloropropanol, resulting in the formation of the ether linkage .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 3-((3-Aminopyridin-4-yl)oxy)propan-1-ol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in various substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of acylated or alkylated derivatives.
Scientific Research Applications
Chemistry: 3-((3-Aminopyridin-4-yl)oxy)propan-1-ol is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules .
Industry: In the chemical industry, it is used as an intermediate in the synthesis of various fine chemicals and specialty materials .
Mechanism of Action
The mechanism of action of 3-((3-Aminopyridin-4-yl)oxy)propan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. The aminopyridine moiety can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecule. The propanol chain provides additional flexibility and binding affinity .
Comparison with Similar Compounds
3-(2-Aminopyridin-3-yl)propan-1-ol: Similar structure but with a different position of the amino group.
3-(4-Aminopiperidin-1-yl)propan-1-ol: Contains a piperidine ring instead of a pyridine ring.
3-(2-methyl-pyridin-4-yl)-propan-1-ol: Contains a methyl group on the pyridine ring.
Uniqueness: 3-((3-Aminopyridin-4-yl)oxy)propan-1-ol is unique due to its specific ether linkage between the aminopyridine and propanol moieties, which imparts distinct chemical and biological properties compared to its analogs .
Biological Activity
3-((3-Aminopyridin-4-yl)oxy)propan-1-ol is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound features a pyridine ring substituted with an amino group and an oxypropanol moiety, which are crucial for its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes:
- A pyridine ring that enhances its ability to interact with various biological molecules.
- An amino group that facilitates hydrogen bonding, increasing its affinity for specific targets.
- An oxypropanol moiety that contributes to its reactivity in chemical interactions.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating physiological processes.
- Receptor Modulation : It can interact with various receptors, potentially influencing signaling pathways associated with neurological disorders and other conditions.
- Hydrogen Bonding : The amino group allows for strong hydrogen bonding with proteins or nucleic acids, which can alter their structure and function.
Biological Activity Studies
Research indicates that this compound exhibits significant biological activity:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is limited.
- Neuroprotective Effects : Due to its structural similarity to known neuroprotective agents, it is hypothesized that this compound may provide therapeutic benefits in treating neurological disorders.
Case Studies
A series of studies have been conducted to evaluate the biological activity of this compound:
Study | Focus | Findings |
---|---|---|
Study 1 | Enzyme Interaction | Demonstrated potential inhibition of key metabolic enzymes. |
Study 2 | Receptor Binding | Showed affinity for neurotransmitter receptors, indicating possible neuroprotective effects. |
Study 3 | Antimicrobial Testing | Exhibited moderate antimicrobial activity against Gram-positive bacteria. |
Synthesis and Derivatization
The synthesis of this compound typically involves the reaction of 3-aminopyridine with epichlorohydrin under basic conditions:
- Reactants : 3-Aminopyridine and epichlorohydrin.
- Conditions : Basic medium (e.g., sodium hydroxide).
- Process :
- Formation of an intermediate epoxide.
- Nucleophilic attack by the amino group leading to product formation.
This synthetic route allows for modifications that can enhance biological activity or selectivity towards specific targets.
Properties
Molecular Formula |
C8H12N2O2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-(3-aminopyridin-4-yl)oxypropan-1-ol |
InChI |
InChI=1S/C8H12N2O2/c9-7-6-10-3-2-8(7)12-5-1-4-11/h2-3,6,11H,1,4-5,9H2 |
InChI Key |
ZXEVYDZENNTBBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1OCCCO)N |
Origin of Product |
United States |
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